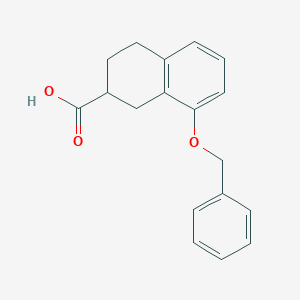

8-(Benzyloxy)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Beschreibung

8-(Benzyloxy)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a bicyclic aromatic compound featuring a partially hydrogenated naphthalene core (tetrahydronaphthalene) with a benzyloxy group at the 8-position and a carboxylic acid moiety at the 2-position.

Eigenschaften

Molekularformel |

C18H18O3 |

|---|---|

Molekulargewicht |

282.3 g/mol |

IUPAC-Name |

8-phenylmethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C18H18O3/c19-18(20)15-10-9-14-7-4-8-17(16(14)11-15)21-12-13-5-2-1-3-6-13/h1-8,15H,9-12H2,(H,19,20) |

InChI-Schlüssel |

UTSHBNZDAMBRDY-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC2=C(CC1C(=O)O)C(=CC=C2)OCC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Benzyloxy)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where a benzyloxy group is introduced to the naphthalene ring under mild conditions . The reaction conditions often involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.

Analyse Chemischer Reaktionen

Types of Reactions

8-(Benzyloxy)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the benzyloxy group into a benzoic acid derivative.

Reduction: The compound can be reduced to form a tetrahydronaphthalene derivative with a hydroxyl group.

Substitution: Nucleophilic substitution reactions can introduce different functional groups to the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents are common.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce hydroxylated naphthalene compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 8-(benzyloxy)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid exhibit potential anticancer properties. For instance, compounds derived from this structure have been tested against various cancer cell lines. One study noted that certain derivatives showed significant inhibition rates against leukemia and central nervous system cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Mechanism of Action

The anticancer activity is believed to be linked to the compound's ability to induce apoptosis in cancer cells. This mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation. Further investigations into the specific molecular interactions are ongoing to elucidate the precise mechanisms at play .

Agrochemicals

Pesticidal Properties

8-(Benzyloxy)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has also been evaluated for its pesticidal properties. A series of novel compounds based on this structure demonstrated significant insecticidal activity against pests such as the oriental armyworm and diamondback moth. The bioassay results revealed that certain derivatives achieved high lethality rates at low concentrations, making them promising candidates for developing new agrochemicals .

| Compound | Target Pest | Lethality Rate (%) | Concentration (mg/L) |

|---|---|---|---|

| 8a | Diamondback Moth | 50-95 | 10 |

| 8b | Oriental Armyworm | 50-100 | 200 |

Material Science

Polymeric Applications

The compound's unique structure allows it to be utilized in the synthesis of polymers with enhanced properties. Research has shown that incorporating 8-(benzyloxy)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid into polymer matrices can improve thermal stability and mechanical strength. These advancements are crucial for developing materials suitable for high-performance applications in various industries .

Case Study 1: Anticancer Screening

In a comprehensive study published in a peer-reviewed journal, researchers synthesized several derivatives of 8-(benzyloxy)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid and screened them against multiple cancer cell lines. The findings highlighted that specific modifications to the chemical structure could enhance anticancer efficacy significantly .

Case Study 2: Pesticidal Efficacy

Another research effort focused on evaluating the insecticidal properties of compounds derived from this acid against agricultural pests. The study reported that certain derivatives exhibited remarkable effectiveness at concentrations significantly lower than conventional pesticides, suggesting a potential for reduced environmental impact while maintaining agricultural productivity .

Wirkmechanismus

The mechanism of action of 8-(Benzyloxy)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxy group plays a crucial role in its binding affinity and activity. The compound can interact with enzymes and receptors, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

The table below compares key parameters of 8-(benzyloxy)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid with its analogs:

*Note: Data for 8-(benzyloxy)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid are inferred from analogs.

Key Research Findings

Stereochemical Influence : (S)-enantiomers of tetrahydronaphthalene-1-carboxylic acid demonstrate distinct biological activities, highlighting the importance of chiral centers in drug design .

Thermal Stability : Melting points vary significantly with substitution; bromine and ketone groups (e.g., 8-bromo-5-methoxy-4-oxo derivative) increase crystalline stability .

Biologische Aktivität

8-(Benzyloxy)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS: 1823981-82-3) is a synthetic organic compound with potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthetic Routes

The synthesis of 8-(benzyloxy)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves:

- Starting Material : 1,2,3,4-tetrahydronaphthalene.

- Reagents : Benzyloxy groups are introduced through alkylation reactions using benzyl bromide or similar reagents.

- Carboxylation : The carboxylic acid group is added via carboxylation methods such as the use of carbon dioxide under high-pressure conditions.

Chemical Structure

The compound features a naphthalene core with a benzyloxy substituent and a carboxylic acid group. Its molecular formula is , with a molecular weight of approximately 282.34 g/mol.

The biological activity of 8-(benzyloxy)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid may involve:

- Interaction with specific enzymes or receptors due to the presence of functional groups that enhance binding affinity.

- Potential modulation of metabolic pathways related to inflammation or cancer cell proliferation.

Case Studies and Research Findings

Several studies have investigated the biological effects of related naphthalene derivatives:

- Anticancer Activity :

- Anti-inflammatory Properties :

- Enzyme Inhibition :

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.